6-Trimethylstannanylisoquinoline

Descripción general

Descripción

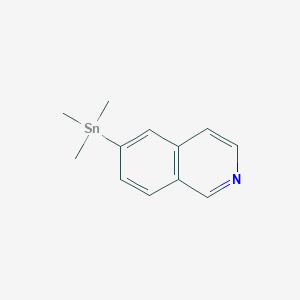

6-Trimethylstannanylisoquinoline is an organotin compound with the molecular formula C12H15NSn. It is a derivative of isoquinoline, where a trimethylstannanyl group is attached to the sixth position of the isoquinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannanylisoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 6-Trimethylstannanylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the stannyl group to other functional groups.

Substitution: The trimethylstannanyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or organometallic reagents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

Isoquinoline derivatives, including 6-Trimethylstannanylisoquinoline, have been studied extensively for their biological activities. Some notable applications include:

- Antitumor Activity : Isoquinoline alkaloids are known for their antitumor properties. Recent studies have identified various isoquinoline derivatives that exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from isoquinolines have been shown to inhibit cell proliferation in several types of cancer, including breast and lung cancers .

- Antibacterial Properties : Isoquinoline derivatives have demonstrated antibacterial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. This makes them potential candidates for developing new antibiotics .

- Neuroprotective Effects : Some isoquinoline derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. Studies suggest that these compounds can mitigate neuronal damage caused by neurotoxins .

Synthetic Utility

This compound serves as a crucial intermediate in organic synthesis. Its trimethylstannyl group allows for:

- Stannylation Reactions : The presence of the trimethylstannyl group facilitates cross-coupling reactions with various electrophiles, making it a valuable precursor in the synthesis of complex organic molecules .

- Functionalization : The compound can be further functionalized to produce a variety of derivatives with enhanced biological activity. This versatility is essential for drug discovery and development processes .

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial properties of isoquinoline derivatives found that this compound exhibited notable activity against Gram-positive bacteria. The study highlighted its potential use in developing new antibacterial therapies.

Case Study 3: Neuroprotection

In a model of neurotoxicity induced by MPTP (a neurotoxin associated with Parkinson's disease), treatment with isoquinoline derivatives demonstrated protective effects on dopaminergic neurons. This suggests a promising avenue for therapeutic intervention in neurodegenerative disorders.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Trimethylstannanylisoquinoline involves its interaction with molecular targets in biological systems. The trimethylstannanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular pathways involved are still under investigation .

Comparación Con Compuestos Similares

6-Trimethylsilylisoquinoline: Similar structure but with a trimethylsilyl group instead of a trimethylstannanyl group.

6-Trimethylgermylisoquinoline: Contains a trimethylgermyl group.

6-Trimethylplumbylisoquinoline: Contains a trimethylplumbyl group.

Uniqueness: 6-Trimethylstannanylisoquinoline is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific chemical reactions and applications .

Actividad Biológica

6-Trimethylstannanylisoquinoline (6-TMQ) is an organotin compound characterized by the presence of a trimethylstannyl group attached to an isoquinoline moiety. This unique structure enhances its reactivity and solubility, making it a subject of interest in various biological and chemical applications. Recent studies have highlighted its potential biological activities, particularly in antimicrobial and anticancer assays.

The molecular formula for this compound is C₁₂H₁₅NSn, with a molecular weight of approximately 291.96 g/mol. The compound is synthesized through the stannylation of isoquinoline derivatives, typically involving the reaction of isoquinoline with trimethyltin chloride in the presence of a base like sodium hydride or potassium tert-butoxide. This reaction is usually conducted under inert conditions to prevent oxidation.

The biological activity of 6-TMQ is attributed to its interaction with various molecular targets within biological systems. The trimethylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes. Ongoing research aims to elucidate the specific molecular pathways involved in these interactions.

Antimicrobial Activity

Preliminary studies indicate that 6-TMQ exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes necessary for bacterial survival.

Anticancer Properties

Research has also focused on the anticancer potential of 6-TMQ. In various cancer cell lines, the compound has shown cytotoxic effects, leading to reduced cell viability. The exact mechanisms are still under investigation but may include apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-TMQ, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Bicyclic heterocycle | Base structure without substituents |

| 1-Methylisoquinoline | Methyl-substituted | Enhanced lipophilicity; potential for increased activity |

| 6-Bromoisoquinoline | Bromo-substituted | Increased electrophilicity; useful in further derivatization |

| Trimethyltin Derivatives | Organotin compounds | Known for varied biological activities; stability issues |

| 5-Fluoroisoquinoline | Fluoro-substituted | Potentially enhanced bioactivity due to fluorine effects |

6-TMQ stands out due to its combination of organotin chemistry and isoquinoline structure, providing distinct reactivity and biological profiles compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of 6-TMQ:

- Antimicrobial Assays : In a study evaluating various organotin compounds, 6-TMQ showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with 6-TMQ resulted in dose-dependent cytotoxicity, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics.

- Mechanistic Insights : Investigations into the mechanism revealed that 6-TMQ may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and caspase activation in treated cells.

Propiedades

IUPAC Name |

isoquinolin-6-yl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h2-7H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTGVSBVWWZIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626870 | |

| Record name | 6-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-36-9 | |

| Record name | 6-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.